1,1'-Diphenyl-4,4'-bipyridinium dichloride is a chemical compound with the molecular formula C22H18Cl2N2 and a CAS number of 47369-00-6. This compound features a bipyridinium structure, characterized by two pyridine rings connected by a biphenyl linkage. It is typically encountered as a crystalline solid and has various applications in chemical research and biological studies.
Paraquat is a highly toxic compound with no known antidote. Ingestion of even small amounts can be fatal. It can also cause skin and eye irritation upon contact. Due to its high toxicity and potential for accidental poisoning, the use of paraquat is restricted or banned in many countries [].
Here are some safety concerns associated with paraquat:
Due to its ability to undergo reversible one-electron reduction, 1,1'-Diphenyl-4,4'-bipyridinium dichloride is a valuable tool for studying electron transfer processes []. In its reduced state, the compound becomes a radical cation (viologen radical cation), which can participate in various electron transfer reactions. Researchers utilize this property to investigate fundamental aspects of electron transfer in chemistry, physics, and biology [, ].
The bipyridine moiety in 1,1'-Diphenyl-4,4'-bipyridinium dichloride allows it to form coordination complexes with various metal ions. This property makes it a valuable building block for the construction of supramolecular assemblies []. Researchers utilize viologen to design and study metal-organic frameworks (MOFs) and other functional supramolecular structures with potential applications in catalysis, sensing, and molecular recognition [, ].
Research indicates that 1,1'-Diphenyl-4,4'-bipyridinium dichloride exhibits notable biological activities. It has been studied for its potential as an:
The synthesis of 1,1'-Diphenyl-4,4'-bipyridinium dichloride can be achieved through several methods:
1,1'-Diphenyl-4,4'-bipyridinium dichloride finds applications in various fields:
Interaction studies involving 1,1'-Diphenyl-4,4'-bipyridinium dichloride focus on its binding affinity with biomolecules. Key findings include:
Several compounds share structural or functional similarities with 1,1'-Diphenyl-4,4'-bipyridinium dichloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4,4'-Bipyridine | Bipyridine | Lacks the phenyl substituents; used in coordination chemistry. |
| Methylene Blue | Thiazine dye | Known for its dyeing properties; used in biological staining. |
| 1-Methyl-4-(phenyl)-pyridinium | Methylated pyridinium | Exhibits different solubility and reactivity compared to diphenyl derivatives. |
| 1,1'-Dimethyl-4,4'-bipyridinium | Dimethylated variant | Enhanced solubility but altered biological activity. |
The uniqueness of 1,1'-Diphenyl-4,4'-bipyridinium dichloride lies in its specific biphenyl linkage and dual pyridine structure that confer distinct electronic properties and biological activities not found in simpler or more complex analogs .
1,1'-Diphenyl-4,4'-bipyridinium dichloride exhibits distinct solubility characteristics that reflect its ionic nature and molecular structure. The compound demonstrates excellent solubility in polar solvents, particularly those capable of stabilizing ionic species through electrostatic interactions and solvation effects [2].
Polar Solvent Behavior:
The compound shows high solubility in water (approximately 700 grams per liter at 20°C for related viologen compounds), attributed to the strong electrostatic interactions between the dication and chloride anions with water molecules [2]. In polar protic solvents such as ethanol and methanol, the compound maintains good solubility due to hydrogen bonding capabilities and dipole-dipole interactions . Polar aprotic solvents including acetonitrile and dimethylformamide also provide favorable solvation environments, with acetonitrile being particularly useful for electrochemical studies due to its wide electrochemical window [4] [5].
Nonpolar Solvent Characteristics:
In contrast, 1,1'-Diphenyl-4,4'-bipyridinium dichloride exhibits poor solubility in nonpolar solvents. The compound is essentially insoluble in hydrophobic solvents such as toluene and hexane due to the inability of these solvents to stabilize the ionic charge centers [6]. Dichloromethane shows limited solubility, providing only slight dissolution under specific conditions.
| Solvent | Polarity | Solubility Status | Primary Interaction |
|---|---|---|---|
| Water | High (polar protic) | Soluble | Electrostatic, hydrogen bonding |
| Ethanol | High (polar protic) | Soluble | Hydrogen bonding, dipole interactions |
| Acetonitrile | Medium (polar aprotic) | Moderately soluble | Dipolar interactions |
| Dichloromethane | Low (nonpolar) | Slightly soluble | Limited van der Waals |
| Dimethylformamide | High (polar aprotic) | Soluble | Strong dipole-dipole interactions |
| Toluene | Low (nonpolar) | Insoluble | Poor ionic stabilization |
| Hexane | Very low (nonpolar) | Insoluble | Hydrophobic interactions only |
Thermogravimetric analysis reveals that 1,1'-Diphenyl-4,4'-bipyridinium dichloride possesses excellent thermal stability within a defined temperature range. The compound maintains structural integrity up to approximately 278-295°C, as determined by TGA measurements under nitrogen atmosphere [7] [8].
Decomposition Characteristics:
The thermal decomposition occurs through a multi-stage process. Initial decomposition begins at approximately 285-290°C, with the onset temperature varying slightly depending on atmospheric conditions and heating rate [7]. Under controlled TGA conditions (nitrogen atmosphere, 10°C per minute heating rate), the compound shows a decomposition temperature range of 278-295°C [7].
Differential scanning calorimetry studies indicate that the melting point occurs at 306-308°C, immediately followed by decomposition processes [9] [10]. The decomposition is characterized by endothermic transitions, suggesting bond breaking and structural rearrangement as primary thermal events [7] [11].
Thermal Stability Factors:
The relatively high thermal stability can be attributed to the rigid bipyridinium core structure and the stabilizing effect of the phenyl substituents. The aromatic rings provide additional thermal stability through extended conjugation and π-π interactions [7]. The chloride counterions contribute to lattice stability in the crystalline state, requiring significant thermal energy for disruption.
| Property | Value | Method | Conditions |
|---|---|---|---|
| Decomposition Temperature | 278-295°C | TGA | N₂ atmosphere, 10°C/min |
| Melting Point | 306-308°C (decomp) | DSC/Visual | Open crucible |
| TGA Onset | 285-290°C | TGA | Dynamic heating |
| Thermal Stability Range | 278-295°C | TGA | Inert atmosphere |
1,1'-Diphenyl-4,4'-bipyridinium dichloride exhibits distinctive UV-visible absorption characteristics that vary significantly with its redox state. These spectroscopic properties are fundamental to understanding the compound's photochemical and electrochemical behavior [12] [5] [13].
Oxidized Dication State:
In its native oxidized form (2+ charge state), the compound displays absorption maxima in the ultraviolet region, typically between 280-300 nanometers. This absorption corresponds to π-π* electronic transitions within the aromatic bipyridinium system [5]. The compound appears colorless to pale yellow in this state, with high extinction coefficients indicative of allowed electronic transitions.
One-Electron Reduced State:
Upon single-electron reduction, the compound forms the characteristic viologen radical cation, exhibiting intense blue-purple coloration. The absorption maximum shifts dramatically to 540-610 nanometers, with very high extinction coefficients [12] [14] [4]. This distinctive blue coloration is a hallmark of viologen radical species and results from unique electronic transitions within the radical cation structure.
Two-Electron Reduced State:
Further reduction to the neutral state produces a yellow-green colored species with absorption maxima between 400-450 nanometers [13]. The extinction coefficient is moderate compared to the radical cation state, reflecting different electronic transition probabilities in the neutral form.
Charge Transfer Characteristics:
The compound also exhibits charge transfer absorption bands, particularly visible in the 400-470 nanometer range, appearing as yellow coloration [13]. These bands arise from intramolecular charge transfer processes between the phenyl substituents and the bipyridinium core.
| Redox State | Absorption Maximum (nm) | Color | Extinction Coefficient | Electronic Transition |
|---|---|---|---|---|
| Dication (oxidized) | 280-300 | Colorless/pale yellow | High | π-π* transitions |
| Radical cation (1e⁻ reduced) | 540-610 | Blue-purple | Very high | Radical transitions |
| Neutral (2e⁻ reduced) | 400-450 | Yellow-green | Moderate | Neutral state transitions |
| Charge transfer band | 400-470 | Yellow | Moderate | Intramolecular CT |
Infrared spectroscopy provides detailed fingerprinting of 1,1'-Diphenyl-4,4'-bipyridinium dichloride through characteristic vibrational modes that reflect its molecular structure and bonding arrangements [15] [7].
Aromatic System Vibrations:
The aromatic carbon-carbon stretching vibrations appear as strong absorptions between 1640-1601 cm⁻¹, characteristic of the bipyridinium and phenyl ring systems [7]. These bands reflect the extended aromatic conjugation present in the molecular structure. Aromatic carbon-hydrogen stretching modes are observed in the 3125-3051 cm⁻¹ region with medium intensity, typical of aromatic C-H bonds [7].
Pyridinium-Specific Modes:
The pyridinium carbon-nitrogen stretching vibrations manifest as strong absorptions between 1562-1450 cm⁻¹, reflecting the quaternary nitrogen environment and the electron-deficient character of the pyridinium rings [7]. These frequencies are shifted compared to neutral pyridine due to the positive charge on the nitrogen centers.
Quaternary Nitrogen Characteristics:
The quaternary carbon-nitrogen stretching modes appear between 1238-1188 cm⁻¹ with medium intensity [7]. These vibrations are diagnostic of the N-alkyl quaternary ammonium character and distinguish the compound from neutral bipyridine derivatives.
Ring Deformation Modes:
Phenyl ring deformation vibrations occur between 822-779 cm⁻¹, representing out-of-plane bending modes characteristic of monosubstituted benzene rings [7]. The aromatic ring breathing modes between 1466-1404 cm⁻¹ provide additional structural confirmation of the phenyl substituents.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Information |
|---|---|---|---|---|
| C=C aromatic stretch | 1640-1601 | Strong | Aromatic C=C | Ring conjugation |
| C=N pyridinium stretch | 1562-1450 | Strong | Pyridinium C=N | Quaternary nitrogen |
| C-H aromatic stretch | 3125-3051 | Medium | Aromatic C-H | Ring substitution |
| C-C aromatic ring | 1466-1404 | Medium | Ring breathing | Phenyl presence |
| C-N⁺ quaternary stretch | 1238-1188 | Medium | Quaternary N-C | Ionic character |
| Phenyl ring deformation | 822-779 | Medium | Out-of-plane bend | Monosubstitution |
Irritant